molecular formula C5H6ClN3 B3231180 3-(Chloromethyl)pyrazin-2-amine CAS No. 1314953-24-6

3-(Chloromethyl)pyrazin-2-amine

Cat. No.: B3231180
CAS No.: 1314953-24-6
M. Wt: 143.57 g/mol
InChI Key: BIIDOTDBYQCNGM-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyrazin-2-amine is a chemical building block of significant interest in research, particularly in the field of medicinal chemistry. Its structure, featuring both a reactive chloromethyl group and an amine functional group on a pyrazine core, makes it a versatile intermediate for the synthesis of more complex molecules. The pyrazine heterocycle is a privileged scaffold in drug discovery, found in several therapeutically active agents . This compound is primarily valued for its role in the design and synthesis of novel chemical entities. For instance, structurally similar chloropyrazinamine compounds are key intermediates in creating pyrazinamide derivatives, which are investigated for their antimycobacterial properties . Furthermore, pyrazine-based molecules are being actively explored as potent and selective inhibitors of specific biological targets, such as mutant isocitrate dehydrogenase 1 (IDH1), for potential applications in oncology . The reactive chloromethyl group allows for further functionalization, enabling researchers to link the pyrazine core to other pharmacophores or to create diverse chemical libraries for biological screening. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-3-4-5(7)9-2-1-8-4/h1-2H,3H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIDOTDBYQCNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303634
Record name 3-(Chloromethyl)-2-pyrazinamine
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Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314953-24-6
Record name 3-(Chloromethyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314953-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-2-pyrazinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Pyrazine Derivatives As Synthetic Scaffolds

The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the field of medicinal chemistry. nih.govresearchgate.netmdpi.com Its unique electronic properties and ability to form hydrogen bonds make it an attractive scaffold for the design of new therapeutic agents. nih.gov The presence of the pyrazine nucleus is a common feature in a variety of biologically active compounds, including those with anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govontosight.aiontosight.ai

The versatility of the pyrazine scaffold lies in the ability to modify its structure at various positions, thereby fine-tuning its biological activity and pharmacokinetic profile. ontosight.aiontosight.ai This has led to the development of a number of marketed drugs containing the pyrazine core, highlighting its therapeutic importance. nih.govresearchgate.netnih.gov The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the anti-tuberculosis agent pyrazinamide (B1679903) and the anticancer drug bortezomib. nih.govdrugbank.com

The following table provides a glimpse into the diverse applications of pyrazine derivatives in medicine:

Drug NameTherapeutic Application
PyrazinamideAntituberculosis agent. researchgate.netdrugbank.com
BortezomibAnticancer (multiple myeloma). nih.govdrugbank.com
AmilorideDiuretic. nih.govdrugbank.com
AcipimoxAntihyperlipidemic. researchgate.net
OltiprazAntitumor. researchgate.net
ParitaprevirAntiviral (Hepatitis C). nih.gov

An Overview of 3 Chloromethyl Pyrazin 2 Amine As a Versatile Organic Intermediate

De Novo Synthesis of the Pyrazine Core with Integrated Functionalities

Constructing the pyrazine ring from acyclic precursors allows for the direct incorporation of desired substituents. Several classical and modern methods are employed for this purpose.

Cyclization Approaches from Diketopiperazines

Diketopiperazines (DKPs), which are cyclic dimers of amino acids, serve as valuable starting materials for pyrazine synthesis. baranlab.orgnih.gov These six-membered rings contain two amide bonds and can be chemically modified to introduce the necessary functionalities for pyrazine formation. baranlab.orgnih.gov The process often involves creating a DKP from corresponding amino acid esters through steps like reductive N-alkylation, N-acylation, and subsequent cyclization. researchgate.net The inherent chirality of amino acids can be used to introduce stereocenters into the DKP framework. baranlab.org While this approach offers a structured route to substituted pyrazines, the direct synthesis of this compound from a DKP precursor is not a commonly cited specific example in the reviewed literature. The general principle involves the synthesis of a suitably substituted DKP that can be further elaborated to the target pyrazine.

Condensation Reactions from α-Aminonitriles and Oxalyl Halides

A versatile and efficient method for constructing the pyrazine core involves the condensation of α-aminonitriles with oxalyl halides. This approach is particularly useful for producing unsymmetrically substituted pyrazines. organic-chemistry.org The reaction proceeds through a cascade of C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation, often catalyzed by a palladium(II) species. organic-chemistry.org While this method provides a general route to 2,6-disubstituted pyrazines, its direct application to synthesize this compound would require a specific α-aminonitrile precursor that is not readily detailed in the available literature.

Pathways from α-Amino Ketones or α-Amino Aldehydes

The dimerization of α-amino aldehydes or the reaction between α-amino ketones and other suitable precursors is a well-established, biomimetic route to 2,5-disubstituted pyrazines. researchgate.netrsc.orgnih.gov The α-amino aldehyde intermediates can be generated in situ, for example, by the hydrogenolysis of their Cbz-derivatives. rsc.orgnih.gov A judicious choice of solvent can facilitate the entire sequence of hydrogenolysis, dimerization, and oxidation in a one-pot operation. rsc.orgnih.gov This method has been successfully applied to synthesize various pyrazine natural products. rsc.orgnih.gov Another common protocol involves the dehydrogenative coupling of α-amino carbonyl compounds with vicinal diamines. nih.gov

A related chemoenzymatic approach utilizes L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase (B8822740) to produce aminoacetone from L-threonine. nih.gov The subsequent condensation of two molecules of aminoacetone with an aldehyde can lead to the formation of alkylpyrazines. nih.gov

Amination and Regioselective Chlorination Sequences

This strategy involves introducing the amino and chloro functionalities onto a pre-formed pyrazine ring. The amination of chloropyrazines is a common method to introduce an amino group. researchgate.net This can proceed via a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nature of the pyrazine ring facilitates the displacement of a chloro substituent by an amine. researchgate.net The regioselectivity of such reactions is a critical consideration. For instance, studies on halogenated 1,2,4-triazolo[4,3-a]pyrazines have shown that the position of amination can be highly specific. beilstein-journals.orgbeilstein-journals.org

Following amination, or in a reverse sequence, a regioselective chlorination step is required. This can be challenging due to the multiple reactive sites on the pyrazine ring. The specific sequence of amination and chlorination to arrive at this compound is not explicitly detailed as a primary synthetic route in the surveyed literature.

Strategic Installation of the Chloromethyl Moiety

A more direct and frequently employed strategy involves starting with a pyrazine precursor that already contains the amino group and a methyl group at the desired positions, followed by the selective chlorination of the methyl group.

Direct Chlorination Techniques

The direct chlorination of a methyl group on the pyrazine ring is a key transformation for the synthesis of this compound. N-Chlorosuccinimide (NCS) is a versatile and effective reagent for this purpose. researchgate.netorganic-chemistry.org It serves as a source of chlorine for radical reactions and various electrophilic additions. organic-chemistry.org The reaction of a suitable methyl-substituted aminopyrazine with NCS can selectively introduce a chlorine atom onto the methyl group, yielding the desired this compound. This method is advantageous as it often proceeds under mild conditions. researchgate.netorganic-chemistry.org The starting material, 2-amino-3-methylpyrazine, can be synthesized through various established methods for pyrazine synthesis.

Table 1: Summary of Synthetic Strategies

Strategy Key Precursors Key Reactions Advantages Challenges/Considerations
2.1.1. From Diketopiperazines Amino acid esters DKP formation, further elaboration Access to chiral pyrazines. baranlab.org Multi-step; direct route to target not well-documented.
2.1.2. From α-Aminonitriles α-Aminonitriles, oxalyl halides Palladium-catalyzed cascade reaction. organic-chemistry.org Good for unsymmetrical pyrazines. organic-chemistry.org Requires specific, potentially complex precursors.
2.1.3. From α-Amino Carbonyls α-Amino aldehydes/ketones Dimerization, condensation. researchgate.netrsc.orgnih.govnih.gov Biomimetic; one-pot potential. rsc.orgnih.gov Primarily yields 2,5-disubstituted pyrazines.
2.1.4. Amination/Chlorination Chloropyrazines, aminating agents Nucleophilic aromatic substitution. researchgate.net Utilizes readily available pyrazines. Regioselectivity can be an issue. beilstein-journals.orgbeilstein-journals.org
2.2.1. Direct Chlorination 2-Amino-3-methylpyrazine, NCS Radical/electrophilic chlorination. researchgate.netorganic-chemistry.org Direct and efficient. Requires synthesis of the specific methylpyrazine precursor.

Functional Group Interconversions Leading to Chloromethyl

The introduction of the chloromethyl group onto the pyrazine-2-amine scaffold is typically achieved through a functional group interconversion from a more accessible precursor, most commonly the corresponding alcohol, 3-(hydroxymethyl)pyrazin-2-amine. This transformation is a standard procedure in organic synthesis, where the hydroxyl group is substituted with a chlorine atom.

The reaction is generally carried out using common chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective for this purpose. The process involves the activation of the hydroxyl group by the chlorinating agent, followed by a nucleophilic attack by the chloride ion to displace the activated oxygen, yielding the chloromethyl derivative. A similar conversion of a hydroxymethyl group on a pyridine (B92270) ring to a chloromethyl group is a well-documented synthetic step. google.com This type of reaction is a cornerstone of synthetic chemistry, allowing for the conversion of one functional group into another to build molecular complexity. solubilityofthings.comorganic-chemistry.org

Table 1: Chlorination of 3-(Hydroxymethyl)pyrazin-2-amine

ReactantReagentProduct
3-(Hydroxymethyl)pyrazin-2-amineThionyl Chloride (SOCl₂)This compound

Advanced Coupling and Assembly Techniques in Synthesis

The synthesis and functionalization of the pyrazine ring system can be accomplished using modern catalytic methods and classical condensation reactions. These techniques provide powerful tools for introducing a variety of substituents onto the pyrazine core and for the initial construction of the heterocyclic ring itself.

Metal-Catalyzed Cross-Coupling Reactions for Pyrazine Substitution

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds in heterocyclic chemistry. rsc.org For pyrazine systems, these reactions allow for the introduction of diverse substituents that would be difficult to achieve through other methods. The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

Several classical palladium-catalyzed reactions are widely used for the functionalization of halopyrazines. rsc.org

Suzuki Coupling: This reaction involves the coupling of a halopyrazine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This method is used to couple terminal alkynes with halopyrazines. rsc.org It is typically catalyzed by a palladium complex with a copper co-catalyst. For instance, chloropyrazine can be effectively coupled with phenylacetylene (B144264) using a palladium-phosphine catalyst. rsc.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with a halopyrazine, catalyzed by a nickel or palladium complex. rsc.org This method has been applied to dichloropyrazines, which, after metalation, can be coupled with various iodo-aromatics. rsc.org

Stille Coupling: This involves the reaction of a halopyrazine with an organotin compound, catalyzed by palladium.

These reactions are highly valued for their functional group tolerance and have been applied in the synthesis of complex molecules for pharmaceutical applications. rsc.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions on Pyrazines

Reaction NameReactantsCatalyst System (Typical)Bond Formed
Suzuki CouplingHalopyrazine + Organoboron ReagentPd(0) catalyst + BaseC-C
Sonogashira CouplingHalopyrazine + Terminal AlkynePd(0) catalyst + Cu(I) co-catalystC-C (alkynyl)
Negishi CouplingHalopyrazine + Organozinc ReagentPd(0) or Ni(0) catalystC-C
Stille CouplingHalopyrazine + Organotin ReagentPd(0) catalystC-C

Nucleophilic Substitution Reactions in Pyrazine Ring Formation

The fundamental construction of the pyrazine ring often relies on nucleophilic substitution reactions, specifically through the condensation of two key building blocks. The most common and established method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. slideshare.net

In this synthesis, the nucleophilic amine groups of the 1,2-diamine attack the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. This process typically proceeds through the formation of a dihydropyrazine (B8608421) intermediate via two sequential imine-forming steps. Subsequent oxidation or dehydrogenation of this intermediate leads to the formation of the stable, aromatic pyrazine ring.

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, especially when a good leaving group is present on the ring. thieme-connect.de However, for the formation of the ring itself, the key steps involve the nucleophilic character of the amine precursors. The presence of electron-donating groups, such as an amino group (NH₂), on the final pyrazine structure can influence its reactivity. um.edu.my

Table 3: General Synthesis of Pyrazine Ring via Condensation

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)Key StepsProduct Class
1,2-Diamine1,2-Dicarbonyl Compound1. Nucleophilic attack (condensation) 2. Cyclization (forms dihydropyrazine) 3. Oxidation/DehydrogenationSubstituted Pyrazine

Reactivity Profile and Functionalization Strategies of 3 Chloromethyl Pyrazin 2 Amine

Chemical Transformations at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the pyrazine (B50134) ring is an electrophilic center, primed for reactions with nucleophiles. Its reactivity is analogous to that of a benzylic halide, where the pyrazine ring provides stabilization to the transition state of substitution reactions.

Nucleophilic Displacement Reactions (SN2/SNAr Pathways)

The chlorine atom of the chloromethyl group can be displaced by a variety of nucleophiles. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step.

While direct SN2 reactions at the chloromethyl group are expected to be the primary pathway, the possibility of a nucleophilic aromatic substitution (SNAr) pathway, though less likely for a side-chain substitution, should be considered under certain conditions, particularly with strong nucleophiles that could potentially attack the electron-deficient pyrazine ring.

Common nucleophiles that can be employed in these displacement reactions include:

Oxygen nucleophiles: such as hydroxides, alkoxides, and carboxylates, to yield the corresponding alcohols, ethers, and esters.

Nitrogen nucleophiles: including ammonia, primary and secondary amines, and azides, to form primary amines, secondary/tertiary amines, and azides, respectively.

Sulfur nucleophiles: like thiols and thiolates, to produce thioethers.

Carbon nucleophiles: for instance, cyanides and enolates, to generate nitriles and extend the carbon chain.

Table 1: Plausible Nucleophilic Substitution Reactions of 3-(Chloromethyl)pyrazin-2-amine

Nucleophile (Nu⁻)Reagent ExampleProduct StructureProduct Class
HydroxideNaOHAlcohol
AlkoxideNaOR'Ether
AmineR'₂NHAmine
ThiolateNaSR'Thioether
CyanideNaCNNitrile

Note: The structures in this table represent expected products. Specific reaction conditions and yields for this compound are not widely reported in the available literature.

Formation of Quaternary Ammonium (B1175870) Salts and Other Onium Species

The reaction of the chloromethyl group with tertiary amines leads to the formation of quaternary ammonium salts. This transformation, known as the Menschutkin reaction, is a classic example of an SN2 reaction. The resulting quaternary ammonium salts are ionic compounds that can have applications as phase-transfer catalysts or as intermediates in further synthetic transformations.

Similarly, other nucleophilic species such as phosphines and sulfides can react with the chloromethyl group to form the corresponding phosphonium and sulfonium salts (onium species).

Derivatization of the Amine Functionality

The primary amino group (-NH₂) at the 2-position of the pyrazine ring is a nucleophilic center and can undergo a variety of common reactions for aromatic amines.

Acylation Reactions

The amino group of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction results in the formation of an amide linkage. Acylation is a common strategy to protect the amine group or to introduce new functional groups into the molecule.

Table 2: Representative Acylation Reactions

Acylating AgentProduct StructureProduct Class
Acetyl chlorideAmide
Benzoyl chlorideAmide
Acetic anhydrideAmide

Note: The structures in this table represent expected products. Specific reaction conditions and yields for this compound are not widely reported in the available literature.

Carbamate Formation

Carbamates can be synthesized from the amino group of this compound through several methods. A common approach involves the reaction with a chloroformate ester (e.g., ethyl chloroformate) in the presence of a base. Alternatively, reaction with an isocyanate will also yield a carbamate derivative (specifically, a urea derivative in this case, which is a subclass of carbamates). Carbamates are often used as protecting groups for amines in multi-step syntheses.

Schiff Base Formation and Subsequent Transformations

The primary amino group can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting Schiff bases are versatile intermediates that can be subsequently transformed. For instance, the imine double bond can be reduced to form a secondary amine, a process known as reductive amination.

Silylation Approaches for Amine Protection and Functionalization

The primary amino group at the C-2 position of this compound is a key site for functionalization. However, its nucleophilicity and proton-donating ability can interfere with reactions at other sites of the molecule, such as the chloromethyl group or the pyrazine ring itself. Therefore, protection of the amine is a crucial step in many synthetic routes. Silylation is a common and effective method for protecting amino groups. neliti.com This process involves the replacement of a hydrogen atom on the nitrogen with a silyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS).

The protection is achieved by reacting the amine with a silylating agent, typically a silyl halide (e.g., R₃SiCl) or a silyl triflate (R₃SiOTf), in the presence of a non-nucleophilic base. The base, commonly imidazole or a tertiary amine like triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The resulting N-silylated pyrazine is generally stable under neutral or basic conditions but can be readily deprotected under acidic conditions or by treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). harvard.edu The choice of silyl group allows for tuning the stability of the protected amine, with bulkier groups like TBDPS providing greater stability. utsouthwestern.edu

Table 1: Common Silylating Agents for Amine Protection

Silyl Group Abbreviation Silylating Agent Key Characteristics
TMS Trimethylsilyl chloride (TMSCl) Low steric bulk; easily cleaved; suitable for short-term protection.
TES Triethylsilyl chloride (TESCl) More stable than TMS due to increased steric hindrance.
TBDMS (TBS) tert-Butyldimethylsilyl chloride (TBDMSCl) Common protecting group; stable to a wide range of conditions except acid and fluoride.
TIPS Triisopropylsilyl chloride (TIPSCl) Very bulky, providing high stability.
TBDPS tert-Butyldiphenylsilyl chloride (TBDPSCl) Highly stable due to steric bulk and electronic effects; often used in complex syntheses.

Reductive Amination for Secondary and Tertiary Amines

Reductive amination, also known as reductive alkylation, is a powerful and versatile method for synthesizing secondary and tertiary amines from a primary amine. wikipedia.orgmdma.ch This one-pot reaction involves the condensation of the primary amine of this compound with an aldehyde or a ketone to form an intermediate imine (from aldehydes) or enamine/iminium ion (from ketones). chemistrysteps.com This intermediate is then reduced in situ to the corresponding secondary or tertiary amine without being isolated. libretexts.org

A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. researchgate.net Sodium borohydride (NaBH₄) is a common choice, though it can also reduce the starting carbonyl compound. More selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they reduce the protonated imine intermediate much faster than they reduce the starting aldehyde or ketone, especially under mildly acidic conditions. chemistrysteps.com This method avoids the over-alkylation issues often encountered in direct alkylation of amines with alkyl halides. By reacting this compound with different carbonyl compounds, a diverse library of N-substituted derivatives can be synthesized.

Table 2: Hypothetical Products of Reductive Amination of this compound

Carbonyl Compound Reducing Agent Hypothetical Product Name Product Type
Formaldehyde NaBH(OAc)₃ 3-(Chloromethyl)-N-methylpyrazin-2-amine Secondary Amine
Acetaldehyde NaBH₃CN 3-(Chloromethyl)-N-ethylpyrazin-2-amine Secondary Amine
Acetone NaBH(OAc)₃ 3-(Chloromethyl)-N-isopropylpyrazin-2-amine Secondary Amine
Cyclohexanone NaBH₃CN N-(3-(Chloromethyl)pyrazin-2-yl)cyclohexanamine Secondary Amine
Benzaldehyde NaBH(OAc)₃ N-Benzyl-3-(chloromethyl)pyrazin-2-amine Secondary Amine

Reactivity of the Pyrazine Ring System

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): Pyrazines, like pyridines, are generally highly resistant to electrophilic aromatic substitution. wikipedia.org The ring nitrogens strongly deactivate the ring towards attack by electrophiles by withdrawing electron density through an inductive effect. Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the nitrogen atoms become protonated, which further increases their electron-withdrawing capacity and deactivates the ring even more. researchgate.net

In this compound, the amino group at C-2 is a powerful activating group and an ortho-, para-director. However, the deactivating effect of the two ring nitrogens and the additional electron-withdrawing chloromethyl group at C-3 likely outweighs the activating effect of the amino group, making EAS extremely difficult. libretexts.org Any potential electrophilic attack would be directed by the amino group to the C-5 position (para).

Nucleophilic Aromatic Substitution (S_NAr): Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present or the ring is further activated by electron-withdrawing substituents. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgacs.org The negative charge in this intermediate can be delocalized onto the electronegative ring nitrogens, which stabilizes it and facilitates the reaction. stackexchange.com

For this compound, the situation is complex. While the pyrazine ring is inherently electrophilic, the C-2 amino group is electron-donating, which would disfavor nucleophilic attack on the ring. However, the chloromethyl group at C-3 is electron-withdrawing. The most likely site for nucleophilic attack is not on the ring itself, but rather on the benzylic-like carbon of the chloromethyl group via an S_N2 mechanism, displacing the chloride ion. mdpi.com A direct S_NAr reaction on the ring to displace a hydrogen atom would require a strong nucleophile and likely harsh conditions.

Table 3: Comparison of Activating/Deactivating Effects on the Pyrazine Ring

Substituent Group Position Electronic Effect Influence on EAS Influence on S_NAr
Amino (-NH₂) C-2 Activating (Resonance) Favors (ortho, para) Disfavors
Chloromethyl (-CH₂Cl) C-3 Deactivating (Inductive) Disfavors Favors
Ring Nitrogens N-1, N-4 Deactivating (Inductive) Strongly Disfavors Strongly Favors

Oxidation and Reduction Pathways of the Heterocyclic Ring

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. Common reagents for this transformation include peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. researchgate.net In the case of 2-aminopyrazine derivatives, the position of oxidation (N-1 or N-4) can be influenced by the electronic effects of the substituents. The electron-donating amino group at C-2 would likely direct oxidation to the adjacent N-1 position. However, steric hindrance from the C-3 chloromethyl group might favor oxidation at the more accessible N-4 position. The specific outcome would depend on the reaction conditions and the oxidizing agent used.

Reduction: The pyrazine ring can be partially or fully reduced to its corresponding dihydropyrazine (B8608421), tetrahydropyrazine, or piperazine derivatives. Catalytic hydrogenation is the most common method for this transformation. acsgcipr.org The choice of catalyst and reaction conditions determines the extent of reduction.

Partial Reduction: Milder conditions or specific catalysts might lead to the formation of dihydropyrazine intermediates.

Full Reduction: More forcing conditions, such as using catalysts like platinum oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃) under elevated hydrogen pressure and temperature, typically result in the complete saturation of the ring to form the corresponding piperazine derivative. illinois.edu

The reduction of this compound to the corresponding piperazine would yield a highly functionalized, non-aromatic diamine scaffold, which could be a valuable building block in medicinal chemistry.

Table 4: Common Reagents for Oxidation and Reduction of Pyrazine Derivatives

Transformation Reagent Class Specific Examples Expected Product
Oxidation Peroxy Acids m-Chloroperbenzoic acid (m-CPBA) Pyrazine N-oxide
Oxidation Peroxides Hydrogen Peroxide (H₂O₂) in Acetic Acid Pyrazine N-oxide
Reduction Catalytic Hydrogenation H₂ / Palladium (Pd), Platinum (Pt), Nickel (Ni) Dihydropyrazine, Tetrahydropyrazine, or Piperazine
Reduction Metal Hydrides Sodium Borohydride (NaBH₄) - Typically reduces imines, not the aromatic ring No ring reduction expected

Computational and Theoretical Investigations of 3 Chloromethyl Pyrazin 2 Amine

Quantum Chemical Calculations for Structural Elucidation and Stability

To understand the fundamental properties of 3-(Chloromethyl)pyrazin-2-amine, a series of quantum chemical calculations would be required. These studies would provide a foundational understanding of the molecule's geometry and electronic structure.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT study of this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This would yield precise information on bond lengths, bond angles, and dihedral angles. Different functionals and basis sets would be tested to ensure the reliability of the calculated structure.

Molecular Orbital Analysis (HOMO-LUMO Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. An analysis of the HOMO and LUMO of this compound would reveal the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity.

Mechanistic Insights via Computational Modeling

Computational modeling can be employed to explore the potential chemical reactions involving this compound, providing insights that are often difficult to obtain through experimental means alone.

Reaction Path Searches and Transition State Characterization

By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways. This involves locating the transition state, which is the highest energy point along the reaction coordinate. Characterizing the structure and energy of the transition state is essential for calculating the activation energy and understanding the kinetics of the reaction. For this compound, this could involve studying nucleophilic substitution reactions at the chloromethyl group.

Prediction of Reactivity, Regioselectivity, and Chemo-selectivity

Computational models can predict how and where a molecule is most likely to react. For this compound, which has multiple reactive sites (the amino group, the chloromethyl group, and the pyrazine (B50134) ring), computational analysis could predict the regioselectivity (which site is more reactive) and chemoselectivity (which functional group is more reactive) in various chemical transformations.

Tautomerism and Conformational Analysis of Related Pyrazines

Many nitrogen-containing heterocyclic compounds, including pyrazines, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, and their relative stability can have a significant impact on the compound's chemical and biological properties.

While specific studies on the tautomerism of this compound are not available, research on related pyrazine derivatives has shown that computational methods can effectively predict the most stable tautomer. nih.govresearchgate.net For instance, the amino group of this compound could potentially exist in equilibrium with its imino tautomer. Computational studies would calculate the relative energies of these forms to determine the predominant species under different conditions. Similarly, conformational analysis would explore the different spatial arrangements of the chloromethyl group relative to the pyrazine ring to identify the most stable conformers.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 3-(Chloromethyl)pyrazin-2-amine in solution, offering precise information about the atomic framework and the spatial relationships between atoms.

¹H NMR spectroscopy of this compound reveals characteristic signals for the aromatic protons and the chloromethyl group. The two protons on the pyrazine (B50134) ring typically appear as distinct doublets in the aromatic region of the spectrum, a pattern indicative of their ortho relationship. The chemical shift of the methylene (B1212753) protons of the chloromethyl group is also a key diagnostic feature.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. This includes the four unique carbon atoms of the pyrazine ring and the carbon of the chloromethyl substituent. The specific chemical shifts are sensitive to the electronic environment, confirming the presence and position of the amine and chloromethyl groups.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity. COSY spectra establish the coupling between the two pyrazine ring protons, while HSQC spectra correlate each proton to its directly attached carbon atom. Further confirmation of the substitution pattern is achieved through HMBC (Heteronuclear Multiple Bond Correlation) experiments, which reveal longer-range couplings between protons and carbons, for instance, from the methylene protons to the adjacent ring carbons.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrazine-H5 ~8.1-8.3 (d) -
Pyrazine-H6 ~7.9-8.1 (d) -
CH₂Cl ~4.7-4.9 (s) ~45-47
Pyrazine-C2 - ~155-157
Pyrazine-C3 - ~140-142
Pyrazine-C5 - ~135-137
Pyrazine-C6 - ~130-132

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 's' denotes a singlet.

Detailed analysis of chemical shifts can provide insights into the electronic effects of the substituents on the pyrazine ring. The electron-donating nature of the amine group and the electron-withdrawing nature of the chloromethyl group influence the electron density distribution around the ring, which is reflected in the proton and carbon chemical shifts.

Nuclear Overhauser Effect (NOE) studies are particularly useful for probing through-space proximity between atoms. For instance, NOE experiments can confirm the spatial relationship between the chloromethyl protons and the proton on the adjacent C5 position of the pyrazine ring. This can be crucial in confirming the regiochemistry of reactions where this compound is used as a starting material.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of this compound (C₅H₅ClN₄), distinguishing it from other compounds with the same nominal mass. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to generate fragment ions, the pattern of which serves as a fingerprint for the molecule. The fragmentation of this compound typically involves the loss of the chloromethyl group or the chlorine atom. The observation of key fragments helps to confirm the connectivity of the molecule. For example, a prominent fragment corresponding to the pyrazin-2-amine cation radical after the loss of the chloromethyl radical is often observed.

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z (Mass-to-charge ratio) Proposed Fragment
[M]⁺ C₅H₅ClN₄⁺
[M-Cl]⁺ C₅H₅N₄⁺

X-ray Crystallography for Solid-State Structure

While NMR and MS provide invaluable data for the structure in solution and the gas phase, X-ray crystallography offers the definitive solid-state structure of this compound. By diffracting X-rays through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated. This allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. The solid-state structure provides an unambiguous confirmation of the molecular geometry and the substitution pattern on the pyrazine ring.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure and properties of this compound are governed by intermolecular interactions, which dictate how individual molecules arrange themselves in a crystal lattice. The primary technique for elucidating this arrangement is single-crystal X-ray diffraction. Computational tools, such as Hirshfeld surface analysis, can further quantify and visualize these non-covalent interactions. scirp.org

The functional groups present in this compound—a primary amine (-NH₂), a pyrazine ring, and a chloromethyl group (-CH₂Cl)—allow for a variety of potential intermolecular interactions. These interactions are critical in crystal engineering, where they are used to control and design the packing of molecules to achieve desired material properties. nih.gov

Key Intermolecular Interactions for this compound:

Interaction TypeDescriptionPotential in this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom.The primary amine group is a strong hydrogen bond donor (-N-H), and the pyrazine ring nitrogens are hydrogen bond acceptors. This can lead to N-H···N hydrogen bonds, a common motif in related structures like pyrazinamide (B1679903). mdpi.com
π-π Stacking Non-covalent attractive interactions between aromatic rings.The electron-deficient pyrazine rings can stack in face-to-face or offset arrangements, contributing to the stability of the crystal lattice. scirp.org
Halogen Bonding A non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base).The chlorine atom in the chloromethyl group can potentially act as a halogen bond donor, interacting with the nitrogen atoms of the pyrazine ring or the amine group of a neighboring molecule (C-Cl···N).
van der Waals Forces Weak, non-specific attractions or repulsions between molecules.These forces are present between all molecules and contribute to the overall crystal packing density.

Analysis of similar heterocyclic compounds suggests that hydrogen bonding involving the amine group and pyrazine nitrogens would be a dominant directional force in the crystal packing. scirp.orgmdpi.com

Vibrational Spectroscopy (IR) for Functional Group Analysis in Mechanistic Contexts

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. copbela.org The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending, wagging) of chemical bonds. For this compound, the IR spectrum provides a characteristic fingerprint based on its constituent groups.

As a primary aromatic amine, this compound is expected to show two distinct N-H stretching bands. orgchemboulder.comopenstax.org The positions of these bands can indicate the extent of hydrogen bonding; a shift to lower wavenumbers (lower frequency) typically signifies stronger hydrogen bonding in the solid state.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupNotes
3500 - 3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)Two distinct bands are characteristic of a primary amine. Their intensity is generally sharper than O-H bands. openstax.orgpressbooks.pub
3100 - 3000Aromatic C-H StretchPyrazine RingTypically weaker absorptions.
2960 - 2850Aliphatic C-H StretchChloromethyl (-CH₂Cl)Stretching vibrations for the methylene group.
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)A characteristic bending vibration for primary amines. orgchemboulder.comwpmucdn.com
~1600 - 1450C=C and C=N StretchPyrazine RingVibrations associated with the aromatic ring structure.
1335 - 1250Aromatic C-N StretchAryl-AmineStrong band characteristic of aromatic amines. orgchemboulder.com
800 - 600C-Cl StretchChloromethyl (-CH₂Cl)The position can be variable but is expected in the lower frequency region.
910 - 665N-H WagPrimary Amine (-NH₂)A broad absorption resulting from the out-of-plane wagging of the N-H bond. orgchemboulder.com

By monitoring shifts in these characteristic peaks during a chemical reaction, IR spectroscopy can be used to follow the consumption of reactants and the formation of products, providing mechanistic insights. For instance, the disappearance of the N-H stretching bands would indicate a reaction at the amine site.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., TLC)

Chromatographic methods are essential for separating and analyzing chemical mixtures. Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used for qualitative analysis, such as monitoring reaction progress and assessing compound purity. helsinki.fi

In the context of this compound, TLC can be employed to:

Monitor Reaction Progress: By taking small aliquots from a reaction mixture over time and spotting them on a TLC plate, one can observe the gradual disappearance of the starting material spot (this compound) and the appearance of a new spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible.

Assess Purity: A pure sample of this compound should ideally produce a single spot on the TLC plate when eluted with an appropriate solvent system (mobile phase). The presence of multiple spots indicates the presence of impurities. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Optimize Separation Conditions: TLC is often used to quickly screen for the best solvent system for separating a mixture before scaling up to column chromatography for purification.

For visualization on the TLC plate, the pyrazine ring in this compound allows for detection under UV light (typically at 254 nm). Alternatively, chromogenic staining agents can be used. Specific reagents that react with heteroaromatic nitrogen compounds can produce colored products, allowing for sensitive detection. nih.gov For instance, reagents like 2-trichloromethylbenzimidazole have been shown to react selectively with azines (a class of compounds including pyrazines) to form colored products, making them useful for visualization on TLC plates. nih.gov

Green Chemistry Principles Applied to the Synthesis and Transformations of 3 Chloromethyl Pyrazin 2 Amine

Development of Solvent-Free and Water-Mediated Reaction Protocols

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which are a major source of waste in chemical synthesis. Research into solvent-free and aqueous reaction conditions for nitrogen-containing heterocycles, a class that includes 3-(Chloromethyl)pyrazin-2-amine, is therefore highly relevant.

The use of water as a solvent is particularly attractive due to its non-toxic, non-flammable, and abundant nature. For instance, a green synthetic route for pyrazolo[1,5-a]pyrimidines has been developed using ultrasound irradiation in an aqueous ethanol (B145695) medium. eurjchem.com This approach highlights the potential for water to serve as a viable reaction medium for related heterocyclic systems.

In other cases, replacing conventional hazardous solvents with greener alternatives is a significant step. The synthesis of pyrazinamide (B1679903) derivatives has been successfully conducted in tert-amyl alcohol, a greener solvent choice, within a continuous-flow system. rsc.orgrsc.org This method not only avoids more harmful solvents but also achieves high yields in short reaction times. rsc.org While direct solvent-free or water-mediated syntheses for this compound are not extensively documented, these examples with structurally similar pyrazine (B50134) derivatives demonstrate a clear and viable path toward developing such protocols, thereby reducing reliance on volatile organic compounds (VOCs).

Implementation of Eco-Friendly Catalysts (Organocatalysis, Brønsted Acid Catalysis)

The replacement of stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry, as it reduces waste and often allows for milder reaction conditions. Eco-friendly catalysts, such as organocatalysts and Brønsted acids, are at the forefront of this movement.

Organocatalysis: These metal-free small organic molecules can catalyze a wide range of chemical transformations with high efficiency and selectivity. For example, a robust one-pot, three-component reaction to synthesize 1,3-diarylallylidene pyrazolones is catalyzed by a simple pyrrolidine-benzoic acid salt. acs.org This method showcases the power of organocatalysis to facilitate complex bond formations. acs.org Spirocyclic pyrazolones, another class of important heterocycles, have also been synthesized using organocatalytic methods. uva.es

Brønsted Acid Catalysis: Brønsted acids are effective catalysts for various reactions, including cyclizations and functional group transformations. An efficient synthesis of pyrazinoisoquinolines and pyridopyrazines has been developed using Brønsted acid-assisted cyclization. beilstein-journals.org This strategy enables the assembly of complex heterocyclic frameworks. Furthermore, the chlorination of aromatic carboxylic acids can be effectively catalyzed by a Brønsted acid in the presence of thionyl chloride (SOCl₂), offering a cheaper and efficient alternative to traditional methods. researchgate.net

Biocatalysis: Enzymes represent the ultimate green catalysts, offering high selectivity under mild conditions in aqueous environments. In the synthesis of pyrazinamide derivatives, the enzyme Lipozyme® TL IM has been used effectively in a continuous-flow system, demonstrating the industrial potential of biocatalysis for producing pyrazine-based compounds. rsc.orgrsc.orgnih.gov The biosynthesis of various alkylpyrazines using microorganisms like Bacillus subtilis further underscores the potential of biological systems as an alternative to chemical synthesis. nih.gov

The application of these catalytic systems to the synthesis and transformations of this compound could lead to significantly greener and more sustainable processes.

Utilization of Energy-Efficient Methodologies (Microwave, Ultrasound, Photoredox)

Reducing energy consumption is another key principle of green chemistry. Energy-efficient technologies like microwave irradiation, ultrasound, and photoredox catalysis can significantly shorten reaction times and improve yields compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave heating has been widely adopted for the synthesis of pyrazine derivatives. The aminodehalogenation reaction to produce N-substituted 3-aminopyrazine-2-carboxamides, which are structurally related to this compound, is significantly accelerated under microwave irradiation. nih.govsciforum.netresearchgate.net This method reduces reaction times from hours to minutes and often leads to higher yields and conversions compared to conventional heating. nih.govbenthamdirect.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazinamide Analogues
ReactionMethodReaction TimeYieldReference
AminodehalogenationConventional Heating24 hoursLower benthamdirect.com
AminodehalogenationMicrowave Irradiation30 minutesHigher benthamdirect.com
N-alkylationConventional HeatingSeveral hours~25% nih.gov
N-alkylationMicrowave Irradiation30 minutes~80% mdpi.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that promotes reactions through acoustic cavitation. This technique has been successfully used for the green synthesis of pyrazoline derivatives, eliminating the need for conventional heating and reducing energy consumption and solvent use. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidines and other fused pyrimidines has also been shown to be more efficient under ultrasound irradiation, often in aqueous media, leading to shorter reaction times and higher yields. eurjchem.comnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, allowing for direct and selective bond formation. This methodology has been applied to the functionalization of six-membered heterocycles, including pyrazines. nih.govacs.org The use of organic photoredox catalysts, such as dicyanopyrazine (DPZ) derivatives, offers a sustainable alternative to expensive and rare metal-based catalysts like iridium and ruthenium. mdpi.comresearchgate.net This approach could enable novel and more direct synthetic routes to functionalized pyrazines like this compound.

Strategies for Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.comnih.gov Maximizing atom economy is crucial for minimizing waste.

The calculation for percent atom economy is: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 primescholars.com

Reaction types such as additions, rearrangements, and pericyclic reactions are inherently more atom-economical as they incorporate all or most of the reactant atoms into the product. nih.gov In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. primescholars.com

In the context of synthesizing intermediates like this compound, choosing a synthetic route that favors high atom economy reactions is a key green strategy. For example, a traditional synthesis of a chloromethyl group might involve a substitution reaction with significant byproduct formation. A greener approach would seek to use catalytic methods or reaction pathways that minimize waste.

A practical application of these metrics was demonstrated in the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, a related heterocyclic compound. The study evaluated green metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and E-factor for each step of the synthesis. orientjchem.org This type of analysis is crucial for identifying less efficient steps in a process and targeting them for improvement.

Table 2: Green Metrics for a Multi-Step Synthesis of a Chloromethylpyridine Derivative orientjchem.org
StepReaction TypeAtom Economy (%)Yield (%)E-factor
1N-Oxidation88.2901.8
2Sulfenylation67.5654.2
3Oxidation83.74910.5
4N-deoxygenation92.1852.1
5Chlorination45.3826.9

Adoption of Continuous Flow Synthesis for Enhanced Sustainability

Continuous flow chemistry is a paradigm shift from traditional batch processing, offering numerous advantages in terms of safety, efficiency, and sustainability. mdpi.com In a flow system, reagents are pumped through a network of tubes or channels where they mix and react. youtube.com This technology allows for precise control over reaction parameters, enhanced heat and mass transfer, and safer handling of hazardous intermediates. mdpi.com

The synthesis of pyrazine derivatives has been successfully adapted to continuous flow processes. A notable example is the biocatalytic synthesis of pyrazinamide derivatives using an immobilized enzyme in a continuous-flow microreactor. rsc.orgrsc.orgnih.gov This method achieved a high yield (up to 91.6%) with a residence time of just 20 minutes, a significant improvement over the 17 hours required for the equivalent batch reaction. rsc.org The enzyme catalyst could also be reused for multiple cycles, further enhancing the sustainability of the process. rsc.org

Flow chemistry also enables the safe use of hazardous reagents and intermediates by generating them in situ and consuming them immediately. This is particularly relevant for the synthesis of highly substituted pyrazoles, where potentially explosive diazoalkane intermediates are handled safely at elevated temperatures within the flow system. mit.edu

Q & A

Q. What are the common synthetic routes for 3-(Chloromethyl)pyrazin-2-amine, and how are reaction conditions optimized?

The synthesis of this compound typically involves chlorination and amination steps. A widely used method is the reaction of pyrazine derivatives with chlorinating agents (e.g., thionyl chloride) under reflux, followed by ammonia gas exposure to introduce the amine group . Key parameters for optimization include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalyst use : Lewis acids (e.g., AlCl₃) may improve chlorination yields.
  • Purification : Chromatography or recrystallization ensures purity (>95%) .

Table 1: Synthesis Methods Comparison

MethodReagents/ConditionsYield (%)Purity (%)Reference
Chlorination with SOCl₂Thionyl chloride, reflux75–8592–98
Coupling agentsEDCI, triethylamine, RT65–7090–95

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Rigorous characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloromethyl and amine groups).
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 143.576 for C₅H₆ClN₃) .
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~600 cm⁻¹ (C-Cl stretch) .
  • X-ray crystallography : Resolves tautomerism (common in pyrazines) and confirms spatial arrangement .

Note : Discrepancies in spectral data (e.g., unexpected tautomer peaks) may require DFT calculations or variable-temperature NMR .

Q. What biological targets or pathways are associated with this compound?

Pyrazine derivatives often target kinases and enzymes. For example:

  • SHP2 inhibitors : Structural analogs (e.g., SHP099) bind allosteric pockets to inhibit phosphatase activity .
  • ATR kinase : Chloromethyl groups enhance binding to DNA damage response targets .
  • Serotonin receptors : Pyrazines with chloromethyl substituents show affinity for 5-HT receptors in neuropharmacology studies .

Methodological Insight : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinities .

Advanced Research Questions

Q. How does tautomerism in this compound influence its reactivity and biological activity?

Pyrazines exhibit tautomerism, where the amine group shifts between nitrogen atoms, altering electronic properties. This affects:

  • Reactivity : Tautomeric forms may favor nucleophilic substitution at C3 or C5 positions .
  • Binding interactions : Differential hydrogen-bonding patterns with target proteins (e.g., SHP2’s allosteric pocket) .
    Experimental Approach :
  • Use deuterated solvents in NMR to track tautomer equilibrium.
  • Perform molecular dynamics simulations to predict dominant tautomers in physiological conditions .

Q. How can researchers resolve contradictory data in biological assays involving this compound?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Impurity interference : Validate purity via HPLC-MS before assays .
  • Solubility issues : Use co-solvents (e.g., DMSO) at <0.1% to avoid cytotoxicity .
  • Off-target effects : Employ CRISPR-edited cell lines to isolate specific pathways .

Case Study : In ATR kinase studies, structural analogs like VX-970 required co-crystallography to validate binding modes and exclude artifactual inhibition .

Q. What strategies optimize the scalability of this compound synthesis while maintaining yield?

Challenges : Exothermic reactions and byproduct formation at scale. Solutions :

  • Flow chemistry : Continuous processing minimizes thermal degradation .
  • Catalyst recycling : Immobilize Lewis acids on silica to reduce waste .
  • DoE (Design of Experiments) : Statistically optimize variables (e.g., molar ratios, temperature) .

Table 2: Scalability Parameters

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reaction Time4 hr6 hr
Yield80%70%
Purity98%95%

Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?

  • Docking studies : Predict binding poses in targets like SHP2 or ATR using AutoDock Vina .
  • QSAR models : Correlate substituent electronegativity with inhibitory potency (e.g., chloro vs. methyl groups) .
  • ADMET prediction : SwissADME estimates pharmacokinetic profiles to prioritize candidates .

Example : Substituents at the pyrazine C5 position reduced off-target interactions in kinase screens .

Q. Safety Note :

  • Handling : Use fume hoods and PPE (gloves, goggles) due to skin/eye irritation risks .
  • Storage : Keep in desiccators at –20°C to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.